molecular formula C5H10ClN3O2 B2809592 [5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 2138533-82-9

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B2809592
CAS No.: 2138533-82-9
M. Wt: 179.6
InChI Key: ROAQOHMGIPPJBS-UHFFFAOYSA-N
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Description

[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methoxymethyl group at the 5-position and an aminomethyl group at the 3-position. Its molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.62 g/mol (free base: 155.16 g/mol). Key physicochemical properties include a calculated logP of 0.38, boiling point of 243.1°C, and density of 1.215 g/cm³ . The methoxymethyl substituent enhances solubility compared to purely hydrophobic analogs, while the protonated aminomethyl group facilitates salt formation (hydrochloride) for improved crystallinity and handling .

Properties

IUPAC Name

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-9-3-5-7-4(2-6)8-10-5;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAQOHMGIPPJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methoxymethyl hydrazine with a suitable nitrile to form the oxadiazole ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups to the methoxymethyl moiety.

Scientific Research Applications

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Notable Features Reference
[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 5-methoxymethyl, 3-aminomethyl C₆H₁₀ClN₃O₂ 191.62 logP: 0.38; m.p. N/A Enhanced solubility due to methoxymethyl group; hydrochloride salt improves stability.
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 5-methoxymethyl, 3-piperidinyl C₉H₁₆ClN₃O₂ 233.70 m.p. N/A; ChemSpider ID: 29313663 Piperidine substitution introduces basicity and conformational flexibility; potential CNS activity.
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 5-(2-fluorophenyl), 3-aminomethyl C₉H₉ClFN₃O 229.64 m.p. N/A; MDL: MFCD28118722 Aryl substitution increases lipophilicity (logP ~1.5 estimated); fluorophenyl group may enhance bioavailability.
[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 5-(3-fluorophenyl), 3-aminomethyl C₉H₉ClFN₃O 229.64 m.p. N/A; CAS: 1607248-12-3 Fluorine position alters electronic effects; meta-substitution may influence target binding.
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 3-methyl, 5-aminomethyl C₄H₈ClN₃O 149.58 m.p. N/A; logP: -0.12 Smaller substituent (methyl) reduces steric hindrance; lower molecular weight may improve permeability.
[5-(5-Nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine derivatives 5-(5-nitro-2-furyl), 3-aminomethyl C₈H₉N₄O₄ 225.06 (free base) m.p. 129–130°C; HRMS confirmed Nitrofuran group confers antimicrobial activity; nitro group may pose metabolic stability challenges.

Key Observations:

Substituent Effects on Lipophilicity :

  • Methoxymethyl (logP 0.38) and methyl (logP -0.12) groups reduce lipophilicity compared to aryl-substituted analogs (e.g., 2-fluorophenyl: estimated logP ~1.5). This impacts solubility and membrane permeability .
  • Fluorophenyl derivatives balance lipophilicity and metabolic stability, making them candidates for CNS-targeting drugs .

Structural Flexibility vs. Rigid aryl substituents (e.g., 2-fluorophenyl) may improve binding affinity but reduce solubility .

Biological Activity: Nitrofuran-containing derivatives (e.g., [5-(5-nitro-2-furyl)-oxadiazol-3-yl]methanamine) exhibit antimicrobial properties, as nitro groups generate reactive intermediates that disrupt bacterial DNA . Methoxymethyl and aminomethyl groups are often employed in prodrug design or to modulate pharmacokinetics .

Synthetic Accessibility :

  • Boc-protected intermediates (e.g., tert-butyl carbamates in ) are commonly used to stabilize reactive amines during synthesis, followed by HCl-mediated deprotection .
  • Aryl-substituted oxadiazoles often require palladium-catalyzed cross-coupling reactions, increasing synthetic complexity compared to alkyl-substituted analogs .

Biological Activity

[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

  • Empirical Formula : C5_5H9_9N3_3O2_2
  • Molecular Weight : 143.14 g/mol
  • CAS Number : 893748-77-1
  • Structure : The compound features a methoxymethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted the biological activity of oxadiazole derivatives, including this compound. These compounds have been investigated for their antiproliferative effects against various cancer cell lines.

Cytotoxicity Studies

A study conducted on a library of 1,2,5-oxadiazole derivatives revealed that several candidates exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that modifications to the oxadiazole scaffold could enhance their anticancer properties .

CompoundCell LineIC50 (µM)
Oxadiazole AHCT-11615.0
Oxadiazole BHeLa12.5
This compoundTBDTBD

The mechanism by which oxadiazoles exert their cytotoxic effects often involves the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. In vitro studies have shown that certain oxadiazole derivatives can inhibit the catalytic activity of topoisomerase I, suggesting a potential pathway for their anticancer effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to topoisomerase I. The results indicate that structural modifications can significantly influence binding interactions and subsequently enhance biological activity.

Case Studies

  • Anticancer Activity : A case study involving a series of oxadiazole derivatives demonstrated that specific modifications led to enhanced antiproliferative activity against colorectal and cervical cancer cells. The study emphasized the importance of structure-activity relationship (SAR) analysis in developing more effective anticancer agents .
  • Inhibition of Wnt Signaling : Another study explored the role of oxadiazoles in modulating Wnt signaling pathways through inhibition of Notum, a carboxylesterase involved in Wnt regulation. This suggests that oxadiazoles could serve as valuable tools in cancer therapy by restoring Wnt signaling disrupted in various malignancies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amidoximes with methoxymethyl substituents under acidic or basic conditions. Key steps include:

Precursor Preparation : React hydroxylamine with nitriles to form amidoximes.

Cyclization : Use reagents like HCl or trifluoroacetic acid to form the oxadiazole ring.

Salt Formation : Neutralize with HCl to yield the hydrochloride salt .

  • Optimization : Monitor reaction temperature (60–80°C) and pH to minimize side products. Purification via recrystallization or column chromatography improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) and ring integrity .
  • HPLC/MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 190.1) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the proposed biological targets for oxadiazole derivatives like this compound?

  • Methodological Answer : Oxadiazoles often target enzymes via hydrogen bonding (oxadiazole N/O atoms) or π-stacking (aromatic substituents). For methoxymethyl derivatives:

  • Anti-inflammatory Activity : Potential inhibition of cyclooxygenase-2 (COX-2) via hydrophobic interactions .
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
  • Enzyme Inhibition : Screen against NAD+-dependent enzymes (e.g., NAMPT) using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers design SAR studies for methoxymethyl-substituted oxadiazoles versus analogs?

  • Methodological Answer :

  • Variable Substituents : Synthesize derivatives with ethyl, trifluoromethyl, or phenyl groups at the 5-position.

  • Assay Design : Test against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) to compare IC₅₀ values.

  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent lipophilicity (logP) with activity .

    Substituent (Position 5)LogPBiological Activity (IC₅₀, μM)Key Interaction
    Methoxymethyl1.215.8 (COX-2 inhibition)H-bonding
    Trifluoromethyl2.18.4 (Antimicrobial)Hydrophobic
    Ethyl1.822.3 (NAMPT inhibition)Van der Waals
    Data adapted from

Q. What strategies address stability issues of this compound under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–10). Monitor decomposition via HPLC; methoxymethyl groups may hydrolyze under acidic conditions (pH <3) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition points (>150°C). Store lyophilized at -20°C in inert atmospheres .

Q. How should contradictory data on oxadiazole bioactivity be analyzed?

  • Methodological Answer :

  • Assay Replication : Repeat under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Structural Confounds : Check for enantiomeric impurities (e.g., via chiral HPLC) or hydrate formation .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.